molecular formula C20H13N3O2S3 B2679369 5-(1,3-benzothiazol-2-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide CAS No. 1021212-70-3

5-(1,3-benzothiazol-2-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B2679369
CAS No.: 1021212-70-3
M. Wt: 423.52
InChI Key: YDAJZGJCFUQKPJ-UHFFFAOYSA-N
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Description

The compound 5-(1,3-benzothiazol-2-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide (CAS: 313535-88-5) is a heterocyclic molecule featuring a thiophene-2-carboxamide core flanked by two benzothiazole moieties. Key structural attributes include:

  • Molecular formula: C₁₃H₁₀N₂O₂S₂ (MW: 290.36 g/mol) .
  • Substituents: A 6-methoxy group on the benzothiazole ring and a thiophene-linked benzothiazole via a carboxamide bond.
  • Synthetic relevance: The methoxy group enhances solubility and modulates electronic properties, while the benzothiazole-thiophene framework is associated with bioactivity in medicinal chemistry .

Properties

IUPAC Name

5-(1,3-benzothiazol-2-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3O2S3/c1-25-11-6-7-13-17(10-11)28-20(22-13)23-18(24)15-8-9-16(26-15)19-21-12-4-2-3-5-14(12)27-19/h2-10H,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDAJZGJCFUQKPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(S3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzothiazole and thiophene derivatives

Industrial Production Methods: On an industrial scale, the synthesis may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to ensure the efficient formation of the desired product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Utilizing nucleophiles or electrophiles under specific conditions to replace functional groups.

Major Products Formed:

  • Oxidation can lead to the formation of carboxylic acids or ketones.

  • Reduction typically results in the formation of amines or alcohols.

  • Substitution reactions can produce various derivatives depending on the substituents introduced.

Scientific Research Applications

Antimicrobial Activity

Research indicates that the compound exhibits promising antimicrobial properties. It has been shown to inhibit the growth of various pathogens, making it a candidate for the development of new antimicrobial agents. The mechanism of action may involve disruption of microbial cell membranes or inhibition of essential enzymes involved in microbial metabolism .

Antioxidant Properties

The antioxidant potential of this compound has been explored in several studies. It demonstrates the ability to scavenge free radicals and stabilize reactive oxygen species, which can protect cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Anti-inflammatory and Anticancer Activities

The compound has also been investigated for its anti-inflammatory and anticancer activities. It shows potential in modulating inflammatory pathways and inhibiting tumor cell proliferation. These effects are attributed to its ability to interact with specific molecular targets involved in inflammation and cancer progression .

Material Science

In material science, the compound's unique structure makes it suitable for developing dyes and pigments. Its stability and reactivity allow it to be used in creating materials with specific optical properties, which can be applied in various industries, including textiles and coatings .

Chemical Synthesis

As a versatile building block in organic synthesis, this compound serves as an intermediate for synthesizing more complex molecules. Its reactivity facilitates the development of new compounds with potential biological activity, making it valuable in pharmaceutical research .

Study on Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of benzothiazole compounds exhibited significant antimicrobial activity against a range of bacterial strains. The study highlighted the importance of substituents on the benzothiazole ring in enhancing biological activity .

Research on Antioxidant Effects

Another research article explored the antioxidant effects of benzothiazole derivatives, including 5-(1,3-benzothiazol-2-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide. The findings suggested that these compounds could effectively reduce oxidative stress markers in vitro, indicating their potential use as therapeutic agents against oxidative stress-related diseases .

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, in medicinal applications, it may bind to enzymes or receptors, altering their activity and leading to therapeutic effects. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzothiazole-Carboxamide Derivatives

Compound Name Substituents (Benzothiazole/Thiophene) Molecular Formula (MW) Key Properties/Activities References
Target Compound 6-OCH₃ (Benzothiazole) C₁₃H₁₀N₂O₂S₂ (290.36) Enhanced solubility; potential kinase inhibition
N-(6-Methyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide (CBK277772) 6-CH₃ (Benzothiazole); 5-NO₂ (Thiophene) C₁₂H₈N₃O₃S₂ (322.34) Proteasome inhibition; nitro group enhances reactivity
N-[5-(2,4-Dichlorobenzyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide (5f) 2,4-Cl₂-Benzyl (Thiazole) C₁₃H₉Cl₂N₂OS (333.20) Anticancer activity (cytotoxic/cytostatic)
N-(6-Trifluoromethylbenzothiazol-2-yl)-2-(3-methoxyphenyl)acetamide 6-CF₃ (Benzothiazole); 3-OCH₃ (Phenyl) C₁₆H₁₂F₃N₂O₂S (377.34) Improved metabolic stability; kinase targeting
5-[(6-Methoxy-1,3-benzothiazol-2-yl)amino]-3-methyl-2-thiophenecarboxylic acid ethyl ester 6-OCH₃ (Benzothiazole); ethyl ester (Thiophene) C₁₆H₁₅N₂O₃S₂ (371.49) Antifungal/antibacterial applications

Key Observations:

Substituent Effects: Methoxy (OCH₃): Found in the target compound and ’s analog, this group improves solubility and may reduce metabolic degradation compared to methyl (CH₃) or halogenated substituents .

Biological Activities :

  • Anticancer : Thiazole derivatives like 5f exhibit cytotoxic effects, likely due to aromatic chloro-substituents enhancing DNA intercalation .
  • Proteasome Inhibition : Nitrothiophene derivatives (e.g., CBK277772) target the ubiquitin-proteasome pathway, a mechanism less evident in the methoxy-substituted target compound .

Structural Flexibility :

  • The carboxamide linker allows modular substitution, as seen in ’s trifluoromethylbenzothiazole-acetamide derivatives, which prioritize steric bulk for target selectivity .

Biological Activity

The compound 5-(1,3-benzothiazol-2-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a member of the benzothiazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C13H10N2O2SC_{13}H_{10}N_2O_2S. The structure includes a thiophene ring, which is known for its role in enhancing the biological activity of various compounds. The presence of benzothiazole moieties contributes to its potential as an anti-cancer and anti-inflammatory agent.

Anticancer Activity

Recent studies have indicated that derivatives of benzothiazole exhibit significant anticancer properties. For instance, compounds similar to This compound have been shown to induce apoptosis in various cancer cell lines.

  • Mechanism of Action : The anticancer activity is often attributed to the induction of reactive oxygen species (ROS), which leads to mitochondrial-mediated apoptosis. This mechanism involves the activation of p38 MAPK signaling pathways, crucial for apoptosis in human leukemia cells .
  • Case Studies : In vitro studies demonstrated that certain benzothiazole derivatives exhibit IC50 values in the low micromolar range against cancer cell lines such as HL60 (human leukemia) and MDA-MB-231 (breast cancer). For example, a related compound showed an IC50 of approximately 0.004 µM against T-cell proliferation .

Anti-inflammatory Activity

Benzothiazole derivatives have also been investigated for their anti-inflammatory properties, particularly as inhibitors of cyclooxygenase (COX) enzymes.

  • Inhibition Studies : Compounds within this class have been identified as selective COX-2 inhibitors with IC50 values ranging from 0.3 to 35 µM. These findings suggest that the compound may reduce inflammation through selective inhibition of COX pathways .

Table 1: Summary of Biological Activities

Activity TypeTarget Cell Line/PathwayIC50 ValueReference
AnticancerHL60 (Human Leukemia)0.004 µM
MDA-MB-231 (Breast Cancer)Low µM
Anti-inflammatoryCOX-2 Inhibition0.3 - 35 µM

Q & A

Q. What are the common synthetic routes for this compound, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, such as:

  • Coupling reactions : Condensation of benzothiazole derivatives with thiophene-carboxamide precursors under basic conditions (e.g., potassium carbonate or triethylamine) .
  • Functional group transformations : Hydrolysis of methoxy groups or introduction of substituents via nucleophilic substitution .
  • Characterization : Intermediates are validated using IR spectroscopy (to confirm amide C=O stretches at ~1650–1700 cm⁻¹), ¹H/¹³C NMR (to resolve aromatic protons and methoxy groups), and mass spectrometry (for molecular ion peaks) .

Q. What spectroscopic techniques are critical for structural confirmation?

  • ¹H NMR : Identifies methoxy protons (δ ~3.8–4.0 ppm) and aromatic protons from benzothiazole (δ ~7.0–8.5 ppm) .
  • ¹³C NMR : Confirms carbonyl carbons (δ ~165–170 ppm) and quaternary carbons in heterocyclic rings .
  • X-ray crystallography : Resolves crystal packing and dihedral angles between benzothiazole and thiophene rings (e.g., deviations <5° indicate planarity) .

Q. How are purity and yield optimized during synthesis?

  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates for coupling steps .
  • Temperature control : Reactions often proceed at 60–80°C to avoid side products like hydrolyzed amides .
  • Chromatography : Column chromatography (silica gel, ethyl acetate/hexane) isolates pure intermediates, monitored by TLC .

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity in benzothiazole-thiophene coupling?

  • Catalyst effects : Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency between thiophene and benzothiazole moieties .
  • Steric hindrance : Bulky substituents on the benzothiazole ring (e.g., 6-methoxy) direct coupling to the 2-position of thiophene .
  • Data contradiction : Conflicting yields in literature (e.g., 50–80%) may arise from trace moisture in solvents, which hydrolyzes intermediates .

Q. What strategies resolve discrepancies in biological activity data across studies?

  • Assay standardization : Use consistent cell lines (e.g., HepG2 for anticancer studies) and controls (e.g., doxorubicin) to minimize variability .
  • Dose-response curves : EC₅₀ values should be calculated using ≥3 independent replicates to address outliers .
  • Molecular docking : Compare binding poses in protein targets (e.g., EGFR kinase) to explain activity differences; e.g., methoxy groups may enhance hydrophobic interactions in certain conformations .

Q. How can substituent effects on bioactivity be systematically analyzed?

  • SAR studies : Replace the 6-methoxy group with electron-withdrawing (e.g., -NO₂) or donating (-OH) groups to modulate electron density and binding affinity .
  • DFT calculations : Predict charge distribution and frontier molecular orbitals to correlate with antimicrobial potency (e.g., higher electrophilicity index → better activity) .
  • In vitro validation : Test derivatives against Gram-negative (e.g., E. coli) and Gram-positive (S. aureus) bacteria to identify substituent-specific trends .

Q. What advanced techniques elucidate metabolic stability and degradation pathways?

  • LC-MS/MS : Identify major metabolites in liver microsome assays; e.g., demethylation of the 6-methoxy group is a common pathway .
  • Stability studies : Expose the compound to pH 1–13 buffers to assess hydrolysis susceptibility (amide bonds degrade at pH >10) .

Methodological Tables

Q. Table 1: Key Spectral Data for Structural Confirmation

TechniqueKey Peaks/FeaturesReference
IR C=O stretch: 1680 cm⁻¹; N-H bend: 1550 cm⁻¹
¹H NMR (DMSO-d₆) Methoxy: δ 3.89 (s, 3H); Benzothiazole-H: δ 7.45–8.10 (m, 4H)
¹³C NMR Amide C=O: δ 166.2; Thiophene-C: δ 128.5–142.0

Q. Table 2: Biological Activity Optimization Workflow

StepActionOutcome Metric
Docking Simulate binding to EGFR (PDB: 1M17) using AutoDock VinaBinding energy (kcal/mol)
In vitro testing MTT assay on MCF-7 cells (72 hr exposure)IC₅₀ (µM)
SAR analysis Synthesize 10 derivatives with varied substituentsEC₅₀ correlation

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